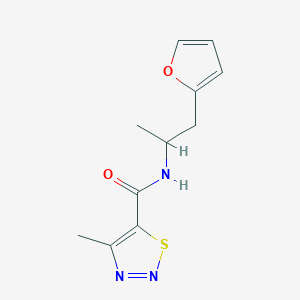
N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a furan ring, a thiadiazole ring, and a carboxamide group
Synthetic Routes and Reaction Conditions:
Furan Derivative Synthesis: The synthesis of furan derivatives often involves cyclization reactions of 1,4-diketones or the dehydration of furfural derivatives.
Thiadiazole Formation: Thiadiazoles can be synthesized through the reaction of thioamides with hydrazine or by cyclization of thiosemicarbazides.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of carboxylic acids with amines under dehydration conditions.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis, starting with the preparation of the furan derivative, followed by the formation of the thiadiazole ring, and finally the introduction of the carboxamide group. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The thiadiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The carboxamide group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) are used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid
Reduction: Thiazolidine derivatives
Substitution: Various carboxamide derivatives
科学研究应用
Anticancer Activity
Recent studies have indicated that N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibits promising anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. For instance:
- Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduced cell viability in human cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that it possesses activity against several bacterial strains and fungi. The mechanisms of action are believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and selectivity against specific biological targets .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and tested their anticancer activity against multiple cell lines. The results showed that certain derivatives exhibited growth inhibition rates exceeding 75% against aggressive cancer types such as breast and lung cancers .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of this compound. The researchers tested it against Gram-positive and Gram-negative bacteria. The findings revealed a significant reduction in bacterial growth at lower concentrations compared to standard antibiotics, highlighting its potential as a new antimicrobial agent .
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, while the thiadiazole ring can modulate biological processes. The carboxamide group can form hydrogen bonds with biological molecules, enhancing its activity.
相似化合物的比较
Furan-2-carboxylic acid: Similar in structure but lacks the thiadiazole and carboxamide groups.
Thiadiazole derivatives: Similar in the thiadiazole ring but differ in the presence of the furan and carboxamide groups.
Carboxamide derivatives: Similar in the carboxamide group but differ in the presence of the furan and thiadiazole rings.
Uniqueness: N-(1-(furan-2-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the combination of the furan, thiadiazole, and carboxamide groups, which contribute to its diverse biological and chemical properties.
This compound represents a valuable addition to the field of organic chemistry, with promising applications in various scientific and industrial domains. Further research is needed to fully explore its potential and develop practical applications.
属性
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7(6-9-4-3-5-16-9)12-11(15)10-8(2)13-14-17-10/h3-5,7H,6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRMSZGXJOQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














